Diethyl 2-methyloctanedioate
Description
Diethyl 2-methyloctanedioate is a branched-chain diester derived from octanedioic acid (a C8 dicarboxylic acid) with a methyl substituent at the 2-position. Its structure consists of two ethyl ester groups attached to the terminal carboxyl groups of 2-methyloctanedioic acid. This compound is typically utilized in organic synthesis, fragrance formulations, and polymer production due to its ester functionality and branched alkyl chain, which influence its solubility, volatility, and reactivity.
Properties
CAS No. |
61426-46-8 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 2-methyloctanedioate |
InChI |
InChI=1S/C13H24O4/c1-4-16-12(14)10-8-6-7-9-11(3)13(15)17-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
WFZPVIAJZLZKMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-methyloctanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the reaction with an alkyl halide to introduce the desired alkyl group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-methyloctanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: 2-methyloctanedioic acid.
Reduction: 2-methyloctanediol.
Substitution: Depending on the nucleophile, various substituted derivatives of 2-methyloctanedioate.
Scientific Research Applications
Diethyl 2-methyloctanedioate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of diethyl 2-methyloctanedioate involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-methyloctanedioic acid. This acid can further participate in metabolic processes, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Similarities
Diethyl 2-methyloctanedioate shares functional similarities with other diesters, such as diethyl succinate (C8H14O4, CAS 123-25-1) and diethyl adipate (C10H18O4). Key structural differences include:
- Chain length : Diethyl succinate has a 4-carbon backbone, whereas this compound features an 8-carbon chain with a methyl branch.
Physical and Chemical Properties
A comparative analysis of physical properties is summarized below:
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